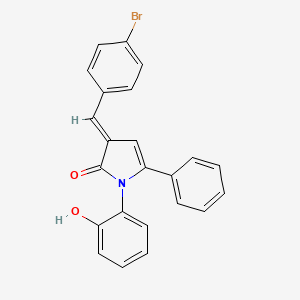
(3E)-3-(4-bromobenzylidene)-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-bromophenyl)methylidene]-1-(2-hydroxyphenyl)-5-phenyl-2-pyrrolone is a pyrroline.
Aplicaciones Científicas De Investigación
1. Neuroprotective and Anti-inflammatory Properties
Research on compounds structurally related to (3E)-3-(4-bromobenzylidene)-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one has shown potential in neuroprotective and anti-neuroinflammatory applications. A study by Xiong et al. (2016) isolated compounds from the medicinal fungus Xylaria nigripes, which included pyrrole-containing alkaloids demonstrating these properties (Xiong et al., 2016).
2. Antioxidant Activity
Nguyen et al. (2022) synthesized polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives and evaluated their antioxidant activities. They found one derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, to be a promising radical scavenger, which suggests potential antioxidant applications for related compounds (Nguyen et al., 2022).
3. Photoluminescent Properties
The study by Beyerlein and Tieke (2000) on π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units indicates that similar compounds, like (3E)-3-(4-bromobenzylidene)-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one, may exhibit photoluminescent properties. These compounds have potential applications in electronic devices due to their strong fluorescence and photochemical stability (Beyerlein & Tieke, 2000).
4. Corrosion Inhibition
Compounds structurally similar to (3E)-3-(4-bromobenzylidene)-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one have been investigated for their corrosion inhibition properties. Verma et al. (2015) studied 5-(phenylthio)-3H-pyrrole-4-carbonitriles as corrosion inhibitors for mild steel, suggesting potential applications for related compounds in protecting metals from corrosion (Verma et al., 2015).
Propiedades
Nombre del producto |
(3E)-3-(4-bromobenzylidene)-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C23H16BrNO2 |
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
(3E)-3-[(4-bromophenyl)methylidene]-1-(2-hydroxyphenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C23H16BrNO2/c24-19-12-10-16(11-13-19)14-18-15-21(17-6-2-1-3-7-17)25(23(18)27)20-8-4-5-9-22(20)26/h1-15,26H/b18-14+ |
Clave InChI |
CJOVWWBJTBBBSU-NBVRZTHBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2C4=CC=CC=C4O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Br)C(=O)N2C4=CC=CC=C4O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



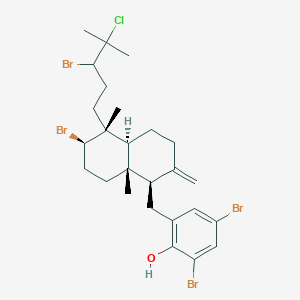
![[(2R,3E,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1260618.png)
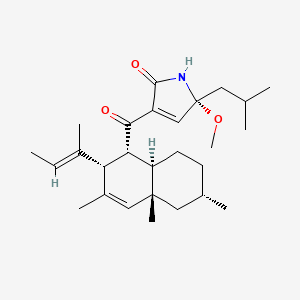
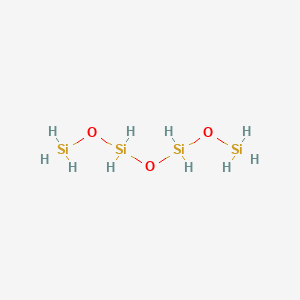
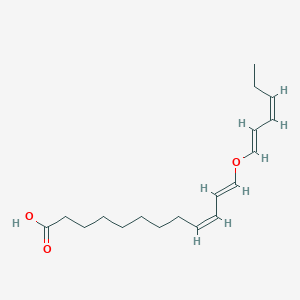
![8-[(2E)-2-[[5-(hydroxymethyl)furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoic acid](/img/structure/B1260626.png)
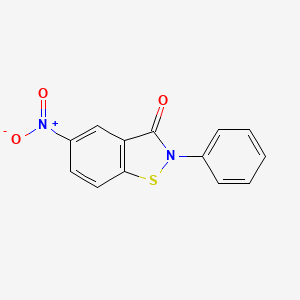
![(7E,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24E,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B1260629.png)
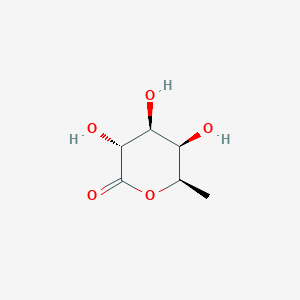
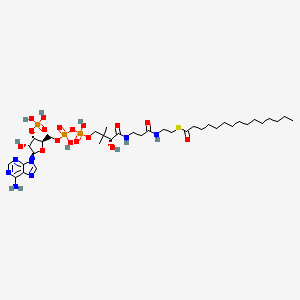
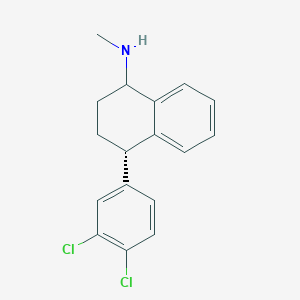
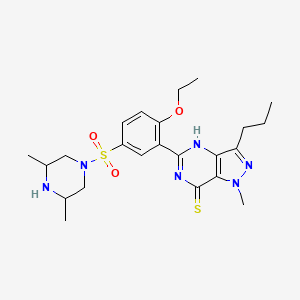
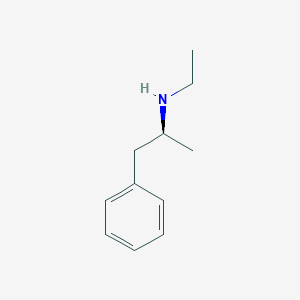
![(1S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1260640.png)